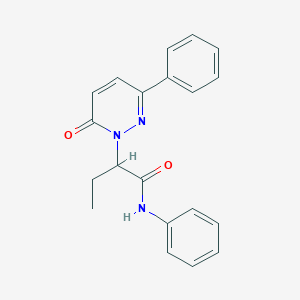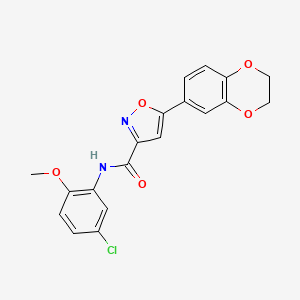![molecular formula C14H13NO3S2 B11362347 Methyl 5'-cyclopropaneamido-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B11362347.png)
Methyl 5'-cyclopropaneamido-[2,3'-bithiophene]-4'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5'-シクロプロパンアミド-[2,3'-ビチオフェン]-4'-カルボン酸メチルは、ビチオフェン類に属する有機化合物です。ビチオフェン類は、2つのチオフェン環を含むヘテロ環式化合物です。
2. 製法
合成経路と反応条件: 5'-シクロプロパンアミド-[2,3'-ビチオフェン]-4'-カルボン酸メチルの合成は、一般的に以下の手順で行われます。
ビチオフェン核の形成: ビチオフェン核は、2つのチオフェン単位をカップリング反応させることで合成できます。これは、スズキカップリングまたはスチルカップリングなどのパラジウム触媒によるクロスカップリング反応を使用して行うことができます。
シクロプロパンアミド基の導入: シクロプロパンアミド基は、アミド形成反応によって導入することができます。これは、ビチオフェン核とシクロプロパンカルボン酸誘導体を、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤とトリエチルアミンなどの塩基の存在下で反応させることによって行われます。
エステル化: 最後のステップでは、硫酸などの酸触媒の存在下で、カルボン酸基をメタノールでエステル化してメチルエステルを生成します。
工業生産方法: この化合物の工業生産は、同様の合成経路に従いますが、より大規模で行われます。収率と純度を最大限に高めるために、温度、圧力、溶媒の選択などの反応条件の最適化が必要です。連続フローリアクターと自動合成プラットフォームを採用することで、効率とスケーラビリティを向上させることができます。
反応の種類:
酸化: 化合物中のチオフェン環は、酸化反応を受けてスルホキシドまたはスルホンを生成することができます。一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: この化合物は、水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用して還元することで、エステル基をアルコールに変換することができます。
置換: 求電子置換反応はチオフェン環で起こり、さまざまな置換基を導入することができます。臭素を用いたハロゲン化または塩素ガスを用いた塩素化が一般的な例です。
一般的な試薬と条件:
酸化: 過酸化水素、m-クロロ過安息香酸、酢酸を溶媒として。
還元: 水素化リチウムアルミニウム、テトラヒドロフラン (THF) を溶媒として。
置換: 臭素、塩素ガス、塩化鉄(III) を触媒として。
主な生成物:
酸化: スルホキシドまたはスルホンの生成。
還元: エステルからアルコールの生成。
置換: チオフェン環へのハロゲン原子の導入。
4. 科学研究への応用
化学: より複雑な有機分子やポリマーの合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: その独自の構造的特徴と生物活性のために、潜在的な薬物候補として研究されています。
産業: 有機半導体や有機発光ダイオード (OLED) などの有機電子材料の開発に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5’-cyclopropaneamido-[2,3’-bithiophene]-4’-carboxylate typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Cyclopropaneamido Group: The cyclopropaneamido group can be introduced through an amide formation reaction. This involves reacting the bithiophene core with a cyclopropanecarboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiophene rings in the compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for the introduction of various substituents. Halogenation using bromine or chlorination using chlorine gas are common examples.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Bromine, chlorine gas, iron(III) chloride as catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from esters.
Substitution: Introduction of halogen atoms on the thiophene rings.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用機序
5'-シクロプロパンアミド-[2,3'-ビチオフェン]-4'-カルボン酸メチルの作用機序は完全には解明されていませんが、特定の分子標的や経路と相互作用すると考えられています。この化合物のユニークな構造は、特定のタンパク質や酵素に結合し、それらの活性を阻害したり、機能を変化させたりする可能性があります。正確な分子標的と関連する経路を解明するためには、さらなる研究が必要です。
類似の化合物:
5-アリール-3-ヒドロキシチオフェン-2-カルボン酸メチル: これらの化合物は、類似のチオフェン核を共有していますが、チオフェン環に結合した置換基が異なります。
シクロプロパンアミド-チオフェン誘導体: 同様のシクロプロパンアミド基を持ちますが、チオフェン環構造が異なる化合物。
独自性: 5'-シクロプロパンアミド-[2,3'-ビチオフェン]-4'-カルボン酸メチルは、シクロプロパンアミド基とビチオフェン核の組み合わせがユニークです。この組み合わせは、さまざまな化学的および物理的特性を付与し、研究や産業におけるさまざまな用途において貴重な化合物となります。
類似化合物との比較
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds share a similar thiophene core but differ in the substituents attached to the thiophene rings.
Cyclopropaneamido-thiophene derivatives: Compounds with similar cyclopropaneamido groups but different thiophene ring structures.
Uniqueness: Methyl 5’-cyclopropaneamido-[2,3’-bithiophene]-4’-carboxylate is unique due to the combination of its cyclopropaneamido group and bithiophene core. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H13NO3S2 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
methyl 2-(cyclopropanecarbonylamino)-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H13NO3S2/c1-18-14(17)11-9(10-3-2-6-19-10)7-20-13(11)15-12(16)8-4-5-8/h2-3,6-8H,4-5H2,1H3,(H,15,16) |
InChIキー |
WBBRDTZCIWOJQS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-4-chlorobenzamide](/img/structure/B11362269.png)
![5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11362270.png)
![N-(2,6-dimethylphenyl)-5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11362271.png)
![Methyl 5'-pivalamido-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B11362278.png)

![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11362297.png)
![2-butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B11362298.png)
![2-(ethylsulfonyl)-5-[(2-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(4-fluorophenyl)pyrimidine-4-carboxamide](/img/structure/B11362308.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11362315.png)
![3-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11362325.png)
![5-({3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11362326.png)

![N-(4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11362342.png)
